molecular formula C10H11NO B3043786 1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane CAS No. 924817-72-1

1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane

Cat. No.: B3043786
CAS No.: 924817-72-1
M. Wt: 161.20 g/mol
InChI Key: ICQIHVTUHPYHQV-UHFFFAOYSA-N
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Description

1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane is an organic compound that features a bromine atom, a Boc-protected amino group, and a tetrahydropyranyl group. This compound is of interest in organic synthesis due to its unique structure, which allows for various chemical transformations and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane typically involves the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the tetrahydropyranyl group: This step involves the formation of the tetrahydropyranyl ring, which can be achieved through cyclization reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane undergoes various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Deprotection reactions: The Boc-protected amino group can be deprotected using acidic conditions to yield the free amine.

    Cyclization reactions: The tetrahydropyranyl group can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Trifluoroacetic acid (TFA): Commonly used for deprotection of the Boc group.

    Bases and nucleophiles: Used in substitution reactions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions include substituted derivatives, deprotected amines, and cyclized compounds with enhanced structural complexity.

Scientific Research Applications

1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane has several scientific research applications, including:

    Organic synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal chemistry: Employed in the development of pharmaceutical compounds due to its versatile reactivity.

    Biological studies: Utilized in the synthesis of biologically active molecules for research purposes.

    Industrial applications: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane involves its reactivity towards various nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, while the Boc-protected amino group can be deprotected to reveal the free amine, which can then participate in further reactions. The tetrahydropyranyl group provides structural stability and can be involved in cyclization reactions to form more complex structures.

Comparison with Similar Compounds

Similar Compounds

    1-(Boc-amino)-3-chloro-1-(4-tetrahydropyranyl)propane: Similar structure but with a chlorine atom instead of bromine.

    1-(Boc-amino)-3-iodo-1-(4-tetrahydropyranyl)propane: Similar structure but with an iodine atom instead of bromine.

    1-(Boc-amino)-3-fluoro-1-(4-tetrahydropyranyl)propane: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

1-(Boc-amino)-3-bromo-1-(4-tetrahydropyranyl)propane is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its halogenated analogs. The combination of the Boc-protected amino group and the tetrahydropyranyl group also contributes to its versatility in various chemical transformations.

Properties

CAS No.

924817-72-1

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

2-ethyl-4-methyl-1,3-benzoxazole

InChI

InChI=1S/C10H11NO/c1-3-9-11-10-7(2)5-4-6-8(10)12-9/h4-6H,3H2,1-2H3

InChI Key

ICQIHVTUHPYHQV-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CCBr)C1CCOCC1

Canonical SMILES

CCC1=NC2=C(C=CC=C2O1)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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